molecular formula C10H18O4 B2435362 Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate CAS No. 98315-32-3

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

Cat. No.: B2435362
CAS No.: 98315-32-3
M. Wt: 202.25
InChI Key: TWKBYYJRIMZVBR-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound features a conjugated double bond, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate can be synthesized through the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4,4-dimethoxy-3-methylpentanoic acid.

    Reduction: Formation of 4,4-dimethoxy-3-methylpentanol.

    Substitution: Formation of various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and ethanol, which can then participate in further biochemical pathways. The conjugated double bond may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • **Eth

Properties

IUPAC Name

ethyl (E)-4,4-dimethoxy-3-methylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-6-14-9(11)7-8(2)10(3,12-4)13-5/h7H,6H2,1-5H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKBYYJRIMZVBR-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C(C)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C(C)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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